molecular formula C9H7NO4 B051108 5-Methoxyisatoic anhydride CAS No. 37795-77-0

5-Methoxyisatoic anhydride

Cat. No. B051108
CAS RN: 37795-77-0
M. Wt: 193.16 g/mol
InChI Key: JFAFNQOODJCVGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxyisatoic anhydride and its derivatives often involves the nucleophilic attack of certain anions on isatoic anhydride substrates. For instance, reactions between isatoic anhydride and anions of 1,4-dihydro-5H-pyrazol-5-ones yield pyrazolo[5,1-b]quinazolin-9-ones, highlighting the synthetic utility of 5-Methoxyisatoic anhydride in generating complex molecular architectures (Sircar, Capiris, & Kesten, 1981).

Molecular Structure Analysis

The molecular structure and spectral characteristics of 5-Methoxyisatoic anhydride derivatives have been elucidated through various spectroscopic techniques, including NMR and UV-Vis spectroscopy. These studies reveal that the introduction of methoxy groups into the benzene ring or combining a p-methoxybenzyl group to the nitrogen atom of the isatoic anhydride framework can significantly alter the compound's physical and chemical properties, such as enhancing its fluorescence quantum efficiency (Fei, 2009).

Chemical Reactions and Properties

5-Methoxyisatoic anhydride participates in various chemical reactions, underlining its reactivity and potential for creating diverse chemical entities. For example, it undergoes regioselective reductions and can serve as a precursor for synthesizing methyl 5-hydroxytetramates, illustrating its versatility in synthetic organic chemistry (Issa et al., 2006).

Physical Properties Analysis

The physical properties, such as crystal and molecular structure of related compounds like 5-methoxyindole-2-carboxylic acid, have been thoroughly investigated. These studies often involve X-ray diffraction analysis, revealing the compound's crystalline structure and providing insights into its stability, hydrogen bonding patterns, and molecular interactions, which are crucial for understanding the material's behavior and its potential applications (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Properties Analysis

The chemical properties of 5-Methoxyisatoic anhydride derivatives, including their reactivity, stability, and interactions with other molecules, have been extensively studied. These investigations provide valuable information for designing new synthetic routes and for the development of novel compounds with desired biological or physical properties. For example, the synthesis and evaluation of isatoic anhydride derivatives for potential antibacterial and antioxidant activities highlight the chemical's utility in medicinal chemistry and drug design (Hamdi, Passarelli, & Romerosa, 2011).

Scientific Research Applications

  • Synthesis of Pyrazoloquinazolinones : Sircar, Capiris, and Kesten (1981) demonstrated that reactions of isatoic anhydride, including 5-methoxyisatoic anhydride, with anions of 1,4-dihydro-5H-pyrazol-5-ones resulted in the synthesis of pyrazoloquinazolinones. This process involves nucleophilic attack and offers a method for synthesizing a series of substituted pyrazoloquinazolinones (Sircar, Capiris, & Kesten, 1981).

  • Friedel-Crafts Acylation : Yadav and George (2006) studied the Friedel-Crafts acylation of anisole with propionic anhydride, which is a method for synthesizing intermediates used in pharmaceuticals. Although this study does not focus on 5-methoxyisatoic anhydride directly, it highlights the general utility of anhydrides in the synthesis of pharmaceutical intermediates (Yadav & George, 2006).

  • Psychoactive Substance Research : Germann (2019) explored 5-Methoxy-N,N-dimethyltryptamine, an endogenous psychoactive compound, for its potential in advancing understanding of cognitive and neuronal processes. This study discusses the psychoactive properties of compounds structurally related to 5-methoxyisatoic anhydride and their potential use in neurological research (Germann, 2019).

  • Neuropharmacology : Corkery et al. (2012) investigated 5-MeO-DALT, a psychoactive tryptamine, for its pharmacological and toxicological characteristics. This research adds to the understanding of the effects of tryptamines and related compounds in neuropharmacological contexts (Corkery et al., 2012).

  • Anxiolytic-like Effects Study : Barros et al. (2003) examined the anxiolytic-like effects of 5-HT1A receptor antagonists in non-human primates. This study provides insights into the potential use of compounds related to 5-methoxyisatoic anhydride in treating anxiety disorders (Barros et al., 2003).

  • Latent Fingerprint Development : Almog and Hirshfeld (1988) found that 5-methoxyninhydrin, a compound related to 5-methoxyisatoic anhydride, is effective for developing latent fingerprints, highlighting its application in forensic science (Almog & Hirshfeld, 1988).

Safety and Hazards

5-Methoxyisatoic anhydride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Relevant Papers One relevant paper is “Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide” published in Scientific Reports . The paper discusses a straightforward method for making isatoic anhydride-8-amide from isatin-7-carboxylic acid as a tool to easily produce a range of quinazoline and substituted aniline derivatives .

Mechanism of Action

properties

IUPAC Name

6-methoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAFNQOODJCVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958838
Record name 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37795-77-0
Record name 5-Methoxyisatoic anhydride
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URL https://commonchemistry.cas.org/detail?cas_rn=37795-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 37795-77-0
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Record name 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-methoxy-benzoic acid (1.2 g, 7 mmol) in anhydrous THF (50 mL) triethylamine (1.0 mL, 7 mmol) was added and the mixture was cooled down to 0° C. Then triphosgene (2.0 g, 7 mmol) was added portion wise and the reaction allowed to reach room temperature and left stirring for 18 hours. 1 mL of H2O was carefully added to the mixture and the solvent was removed under reduced pressure. The residue was precipitated from H2O, affording 1.3 g of the titled compound (96% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
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Quantity
50 mL
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reactant
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2 g
Type
reactant
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Quantity
1 mL
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solvent
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Yield
96%

Synthesis routes and methods II

Procedure details

5.00 g (21.6 mmol) 2-Bromo-5-methoxy-benzoic acid, 620 mg (4.32 mmol) copper (I) bromide and 2.63 g (32.4 mmol) potassium cyanate were dissolved in pyridine and boiled for 30 min. The solvent was removed and the residue was dissolved in 150 ml 2N hydrogen chloride acid and 150 ml ethyl acetate. The organic solvent was treated with water and brine, dried over magnesium sulfate and removed. The residue was digested with methanol.
Quantity
5 g
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reactant
Reaction Step One
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2.63 g
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reactant
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0 (± 1) mol
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620 mg
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catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 10.0 g (60.0 mmol) of 5-methoxyanthranilic acid in 80 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene, or thiophosgene in an inert solvent, preferably a hydrocarbon solvent such as toluene, at room temperature. The mixture was stirred overnight at room temperature. This mixture was then concentrated in vacuo to a small volume. This concentrated reaction mixture was filtered through silica and the filter cake was washed with hexane to give 10.99 g (95.2%) of the 5-methoxyisatoic anhydride as an off white solid. MS (Cl mode) m/z 176 (M-18, 100%), 194 (M+H, 71%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
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solution
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[Compound]
Name
hydrocarbon
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-methoxy-benzoic acid (1.50 g, 8.97 mmol) in anhydrous acetonitrile (15 mL) at 50-55° C. were simultaneously added pyridine (1.42 g, 17.9 mmol) and a solution of triphosgene (0.870 g, 2.96 mmol) in anhydrous dichloromethane (20 mL) over 20 minute span, and the reaction was stirred at 50-55° C. for 2 hours. The solvent was removed and the residue was mixed with water (100 mL), the solid was filtered and rinsed with cold water (30 mL) and dried. The crude product was further washed with ether (20 mL) to give 6-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione. Yield: 1.40 g (81%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 2-amino-3-methoxy-benzoic acid (2.50 g, 14.9 mmol) in anhydrous acetonitrile (25 mL) at 50-55° C. were simultaneously added pyridine (2.36 g, 29.8 mmol) and a solution of triphosgene (1.46 g, 4.90 mmol) in anhydrous dichloromethane (10 mL) over 20 minutes, the reaction was stirred at 50-55° C. for 2 hours. The solvent was removed and the residue was mixed with water (100 mL), the solid was filtered and rinsed with cold water (30 mL) and dried. The crude was further washed with ether (20 mL) to give 6-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione. Yield: 2.56 g (89%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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